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Introduction

SPR720 is an orally bioavailable prodrug of SPR719, a novel aminobenzimidazole that inhibits
bacterial DNA gyrase B.[1][2] This mechanism of action is distinct from that of fluoroquinolones,
which target the GyrA subunit of DNA gyrase.[1] SPR720 has demonstrated potent in vitro and
in vivo activity against a range of nontuberculous mycobacteria (NTM), including
Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[3][4] This document
provides detailed application notes and protocols for the in vivo administration of SPR720 in
mouse models of NTM infection, based on preclinical studies.

Mechanism of Action

SPR720 is a phosphate ester prodrug that is rapidly converted in vivo to its active moiety,
SPR719.[2][5] SPR719 targets the ATPase subunit of DNA gyrase B (GyrB), inhibiting its
function and leading to bacterial growth inhibition.[1][6] This unique target means there is no
cross-resistance with other standard-of-care antibiotics for NTM infections.[1][3]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b14897630?utm_src=pdf-interest
https://www.benchchem.com/product/b14897630?utm_src=pdf-body
https://www.benchchem.com/product/b14897630?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/14787210.2023.2270158
https://pmc.ncbi.nlm.nih.gov/articles/PMC8525492/
https://www.tandfonline.com/doi/full/10.1080/14787210.2023.2270158
https://www.benchchem.com/product/b14897630?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38394463/
https://academic.oup.com/jac/article-abstract/79/4/875/7613299
https://www.benchchem.com/product/b14897630?utm_src=pdf-body
https://www.benchchem.com/product/b14897630?utm_src=pdf-body
https://www.benchchem.com/product/b14897630?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8525492/
https://www.sperotherapeutics.com/pipeline/spr-720
https://www.benchchem.com/product/b14897630?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/14787210.2023.2270158
https://academic.oup.com/jac/article-pdf/79/4/875/57130658/dkae046.pdf
https://www.tandfonline.com/doi/full/10.1080/14787210.2023.2270158
https://pubmed.ncbi.nlm.nih.gov/38394463/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14897630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

In Vivo Conversion and Action of SPR720
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Caption: Mechanism of action of SPR720.

Efficacy in Murine Models of NTM Infection

SPR720 has demonstrated significant efficacy in reducing bacterial burden in both chronic and
acute mouse models of NTM infection, both as a monotherapy and in combination with
standard-of-care agents.[3][7]

Mycobacterium avium Complex (MAC) Infection

In a chronic C3HeB/FeJ mouse model of pulmonary MAC infection (M. avium ATCC 700898),
oral administration of SPR720 resulted in a dose-dependent reduction in bacterial burden in the
lungs, spleen, and liver.[1][7]

Table 1: Efficacy of SPR720 Monotherapy in a Chronic Murine MAC Infection Model[6][7]
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Mean
.. . Reduction in
Treatment Dosage Administration )
Duration Lung CFU
(log10) vs.

Control

Group (mglkgl/day) Route

Dose-dependent
SPR720 10 Oral gavage 32 days ]
reduction

Dose-dependent
SPR720 30 Oral gavage 32 days )
reduction

Statistically
SPR720 100 Oral gavage 32 days significant
reduction

Combination therapy of SPR720 with standard-of-care agents showed even greater efficacy.
The greatest reduction in bacterial burden was observed when SPR720 was combined with
clarithromycin and ethambutol.[3][6]

Table 2: Efficacy of SPR720 Combination Therapy in a Chronic Murine MAC Infection Model[3]
[6]

Mean
.. . Reduction in
Treatment Dosage Administration .
Duration Lung CFU
Group (mgl/kg/day) Route
(log10) vs.
Control

30 (SPR720) +

SPR720 + 250 .
. . . . Largest reduction
Clarithromycin + (Clarithromycin) Oral gavage 32 days
observed
Ethambutol + 100
(Ethambutol)

Mycobacterium abscessus Infection
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In a severe combined immunodeficient (SCID) mouse model of M. abscessus subspecies
bolletii infection, SPR720 monotherapy also demonstrated a dose-dependent reduction in
bacterial burden in the lungs, spleen, and liver.[1]

Table 3: Efficacy of SPR720 Monotherapy in an Acute Murine M. abscessus Infection Model[1]

Treatment Dosage Administration .
Duration Outcome
Group (mglkgl/day) Route
Significant
SPR720 25 Oral gavage 16 days reduction in
bacterial burden
Greatest
SPR720 100 Oral gavage 16 days reduction in
bacterial burden
Significant
SPR720 400 Oral gavage 16 days reduction in

bacterial burden

Further reductions in bacterial burden were observed when SPR720 was combined with
standard-of-care agents.[8]

Pharmacokinetics in Mice

A single oral dose of 100 mg/kg SPR720 in BALB/c mice resulted in a mean total plasma drug
AUCO-inf of 72.5 pug-h/mL.[6][9] This exposure is similar to that achieved with a 1000 mg oral
dose in healthy human volunteers.[6][9]

Experimental Protocols
Chronic Murine Model of Pulmonary MAC Infection

This protocol is based on studies using C3HeB/FeJ mice.[7]
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Caption: Workflow for a chronic MAC infection mouse model.

1. Animals:

+ Female C3HeB/FeJ mice, 6 weeks old.[10]

2. Infection:
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Infect mice via aerosol delivery with approximately 1x108.5 CFU of M. avium ATCC 700898.
[7]

Allow the infection to establish for 28 days.[7]
. Treatment:
Initiate treatment on day 28 post-infection.[7]

Administer SPR720 via oral gavage once daily at desired dosages (e.g., 10, 30, 100 mg/kg).
[7]

For combination studies, co-administer standard-of-care agents such as clarithromycin (250
mg/kg) and ethambutol (100 mg/kg) via oral gavage.[6][7]

Include a vehicle control group (e.g., saline).[7]

Treat for a duration of 32 days (from day 28 to day 60 post-infection).[6][9]
. Endpoint Analysis:

At day 61 post-infection, euthanize mice.[9]

Aseptically harvest lungs, spleen, and liver.[7]

Homogenize organs in phosphate-buffered saline (PBS).[9]

Plate serial dilutions of the homogenates on nutrient 7H11 agar.[7]

Incubate plates for approximately 30 days to determine bacterial colony-forming units (CFU).

[9]

Acute Murine Model of M. abscessus Infection

This protocol is based on studies using SCID mice.[1][6]
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Caption: Workflow for an acute M. abscessus infection mouse model.

1. Animals:

Severe Combined Immunodeficient (SCID) mice.[1][6]

2. Infection:
« Infect mice intravenously (e.g., via tail vein) with M. abscessus subspecies bolletii.[1][6]
3. Treatment:
« Initiate treatment one day post-infection.[1]
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o Administer SPR720 via oral gavage once daily at desired dosages (e.g., 25, 100, 400
mg/kg).[1]

 Include a vehicle control group.

e Treat for a duration of 16 days.[1]

4. Endpoint Analysis:

e On day 17 post-infection, euthanize mice.[1]
» Aseptically harvest lungs, spleen, and liver.[1]

 Homogenize organs and plate serial dilutions to determine bacterial CFU.[1]

Safety and Tolerability

In a first-in-human Phase 1 trial, SPR720 was well tolerated in healthy volunteers at single oral
doses up to 2,000 mg and multiple daily doses up to 1,000 mg for 14 days.[2] The most
common adverse events were mild to moderate gastrointestinal issues and headache.[2]
However, a Phase 2a clinical trial in patients with NTM pulmonary disease was suspended due
to a lack of significant separation from placebo and potential dose-limiting safety issues,
including hepatotoxicity, at a dose of 1,000 mg once daily.[11] Researchers should be mindful
of these findings when designing and interpreting preclinical studies.

Conclusion

SPR720 has demonstrated promising efficacy in murine models of NTM infection, supporting
its continued evaluation as a potential oral treatment option.[3] The protocols outlined in this
document provide a framework for conducting in vivo studies to further investigate the
therapeutic potential of SPR720 and other novel anti-NTM agents. Careful consideration of
dose selection and potential toxicities is warranted in future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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